N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a piperidine sulfonyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions. The methanesulfonyl group is then introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
The phenyl and piperidine sulfonyl groups are incorporated through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction times, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The phenyl and piperidine sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl and piperidine derivatives.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of a pyridazine ring, methanesulfonyl group, and piperidine sulfonyl group. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-33(29,30)22-14-13-21(25-26-22)17-5-9-19(10-6-17)24-23(28)18-7-11-20(12-8-18)34(31,32)27-15-3-2-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMMUTAUFUTNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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